molecular formula C15H16FNO B2992720 (2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one CAS No. 477848-24-1

(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one

Cat. No.: B2992720
CAS No.: 477848-24-1
M. Wt: 245.297
InChI Key: SWVOZCCALVRIKL-UKTHLTGXSA-N
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Description

(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one is a useful research compound. Its molecular formula is C15H16FNO and its molecular weight is 245.297. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Stereochemistry

The crystal structure of similar compounds, such as 2,4-Bis(2-fluorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one, exhibits a twin-chair conformation with equatorial orientations of the ortho-fluorophenyl groups. This structural insight is crucial for understanding the compound's interaction with various biological targets. The molecule's crystal structure is stabilized by intermolecular N—H⋯π interaction and a weak C—H⋯F interaction, indicating potential areas of reactivity and binding affinity (Parthiban, Ramkumar, & Jeong, 2009).

Synthesis and Structural Analysis

The synthesis approaches for similar azabicyclo compounds involve strategies like geminal acylation and Beckmann rearrangement to produce nuclei with varied alkyl groups at specific positions. These methodologies are instrumental in creating a broad range of derivatives for further pharmacological evaluation. Moreover, the exploration of their crystal structure through X-ray diffraction and NMR spectroscopy provides a deep understanding of their stereochemistry and conformational behavior, which is essential for designing compounds with desired biological activities (Elliott, Miller, & Burnell, 2002).

Antimicrobial and Antitubercular Activities

Derivatives of 3-azabicyclo[3.3.1]nonan-9-one have shown significant antimicrobial and antitubercular activities. For instance, specific N-isonicotinoylhydrazone derivatives have exhibited very good activity against Mycobacterium tuberculosis and other bacterial and fungal microorganisms. This highlights the compound's potential as a scaffold for developing new antimicrobial agents. Such activities are critical for addressing the growing problem of antibiotic resistance and the need for new therapeutic options (Sankar & Pandiarajan, 2010).

Antiviral Properties

The structural motif of azabicyclo compounds has also been explored for antiviral properties. Derivatives have been designed and synthesized with potent activity against the influenza A virus, indicating the potential for developing new antiviral agents based on this scaffold. The ability to design compounds that effectively inhibit viral replication is crucial in the ongoing fight against viral pandemics and emerging viral diseases (Oka et al., 2001).

Pharmacological Studies

Pharmacological evaluations of esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol have been conducted to assess their potential as nonnarcotic analgesic agents. Such studies provide valuable insights into the compound's bioactivity and its mechanism of action, paving the way for the development of new pain management therapies. The focus on nonnarcotic analgesics is particularly important given the current opioid crisis and the need for safer pain relief options (Iriepa et al., 1995).

Properties

IUPAC Name

(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c16-14-4-2-1-3-12(14)9-13-10-15(18)11-5-7-17(13)8-6-11/h1-4,9,11H,5-8,10H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVOZCCALVRIKL-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)CC2=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)C/C2=C\C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.